molecular formula C25H24ClN3O4S B11469942 1-[(4-chlorophenyl)sulfonyl]-N-{2-[(3-methylphenyl)carbamoyl]phenyl}prolinamide

1-[(4-chlorophenyl)sulfonyl]-N-{2-[(3-methylphenyl)carbamoyl]phenyl}prolinamide

Cat. No.: B11469942
M. Wt: 498.0 g/mol
InChI Key: IDCOWOPTXGHCPQ-UHFFFAOYSA-N
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Description

1-(4-CHLOROBENZENESULFONYL)-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a carbamoyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Preparation Methods

The synthesis of 1-(4-CHLOROBENZENESULFONYL)-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring, sulfonylation, and carbamoylationThe final step involves the carbamoylation of the phenyl group using 3-methylphenyl isocyanate .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(4-CHLOROBENZENESULFONYL)-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}PYRROLIDINE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamoyl groups are crucial for its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H24ClN3O4S

Molecular Weight

498.0 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[2-[(3-methylphenyl)carbamoyl]phenyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C25H24ClN3O4S/c1-17-6-4-7-19(16-17)27-24(30)21-8-2-3-9-22(21)28-25(31)23-10-5-15-29(23)34(32,33)20-13-11-18(26)12-14-20/h2-4,6-9,11-14,16,23H,5,10,15H2,1H3,(H,27,30)(H,28,31)

InChI Key

IDCOWOPTXGHCPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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